molecular formula C15H12N2O3S B8809135 1H-Pyrrolo[2,3-B]pyridine-2-carboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-B]pyridine-2-carboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B8809135
M. Wt: 300.3 g/mol
InChI Key: IBQWPMMKADOYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-B]pyridine-2-carboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- is a useful research compound. Its molecular formula is C15H12N2O3S and its molecular weight is 300.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-B]pyridine-2-carboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-B]pyridine-2-carboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C15H12N2O3S/c1-11-4-6-14(7-5-11)21(19,20)17-13(10-18)9-12-3-2-8-16-15(12)17/h2-10H,1H3

InChI Key

IBQWPMMKADOYIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of lithium diisopropylamine {prepared by treating a solution of diisopropylamine (33.6 mL) in tetrahydrofuran (250 mL) with butyl lithium in hexanes (70.4 mL, 2.5M) at −35° C., at −75° C., was treated dropwise with a solution of 1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine [40 g, Reference Example 9(a)] in dry tetrahydrofuran (250 mL) at −75° C. whilst maintaining the reaction temperature below −60° C. After stirring at −75° C. for 3 hours the reaction mixture was allowed to warm to 5° C. over 2 hours then recooled to −75° C. and then treated with dimethylformamide (62 mL). The reaction mixture was left to warm to room temperature over 1 hour then poured into hydrochloric acid (800 mL, 1%) and then evaporated to remove the tetrahydrofuran. The resulting suspension was filtered and the solid was washed with water, then dried and then was subjected to flash column chromatography on silica eluting with dichloromethane to give the title compound (24.37 g) as a white solid.
Quantity
0 (± 1) mol
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Reaction Step One
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33.6 mL
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reactant
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0 (± 1) mol
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250 mL
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[Compound]
Name
hexanes
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70.4 mL
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solvent
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40 g
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250 mL
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800 mL
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reactant
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62 mL
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solvent
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